5-(2-Cyanoacetyl)thiophene-3-carbonitrile
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Overview
Description
5-(2-Cyanoacetyl)thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with cyano and cyanoacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyanoacetyl)thiophene-3-carbonitrile typically involves the cyanoacetylation of thiophene derivatives. One common method is the reaction of 2-cyanothiophene with cyanoacetic acid in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyanoacetyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group can yield primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophene derivatives .
Scientific Research Applications
5-(2-Cyanoacetyl)thiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-Cyanoacetyl)thiophene-3-carbonitrile involves its interaction with various molecular targets. The cyano and cyanoacetyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyanothiophene: A simpler thiophene derivative with a cyano group.
Thiophene-2-carbonitrile: Another thiophene derivative with a cyano group at a different position.
5-Bromothiophene-2-carbonitrile: A brominated thiophene derivative with a cyano group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H4N2OS |
---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
5-(2-cyanoacetyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C8H4N2OS/c9-2-1-7(11)8-3-6(4-10)5-12-8/h3,5H,1H2 |
InChI Key |
GSFFFSFVLWZESR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C#N)C(=O)CC#N |
Origin of Product |
United States |
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